Scientific Field: Pharmacology and Therapeutics
Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.
Results or Outcomes: The results have shown that imidazole containing compounds have a broad range of chemical and biological properties, making them useful in the development of new drugs.
Scientific Field: Organic Chemistry
Results or Outcomes: The results have shown that indazole containing compounds have a broad range of chemical and biological properties, making them useful in the development of new drugs.
Scientific Field: Virology and Pharmacology
Application Summary: Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors. HIV protease is an enzyme that cleaves newly synthesized polyproteins at the appropriate places to create the mature protein components of an infectious HIV virion.
Scientific Field: Neuropharmacology
Application Summary: Compounds containing an indazole fragment have been investigated and applied in producing serotonin receptor antagonists. Serotonin receptor antagonists are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain.
Scientific Field: Biochemistry and Pharmacology
Application Summary: Compounds containing an indazole fragment have been investigated and applied in producing aldol reductase inhibitors. Aldol reductase is an enzyme involved in glucose metabolism and its overactivity is implicated in the development of long-term diabetes complications.
Application Summary: Compounds containing an indazole fragment have been investigated and applied in producing acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is an organic compound that belongs to the class of indazole derivatives. It features a five-membered heterocyclic ring containing two nitrogen atoms, with a bromine atom at the fifth position, an iodine atom at the third position, and a methyl group at the sixth position of the indazole ring. The compound also contains an ethanone (ketone) functional group attached to the first position of the indazole ring, resulting in the molecular formula and a molecular weight of approximately 378.99 g/mol .
Indazole derivatives, including 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, have shown significant biological activity. Compounds containing indazole fragments have been investigated for their potential as:
The synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
The compound has potential applications in medicinal chemistry due to its diverse biological activities. Its ability to inhibit key enzymes involved in viral replication and neurotransmitter regulation makes it a candidate for drug development targeting conditions such as HIV and neurological disorders. Additionally, its unique structural features may lead to novel therapeutic agents with improved efficacy and selectivity .
Studies on 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone's interactions with biological targets are crucial for understanding its pharmacological profile. Research indicates that compounds with similar structures exhibit varying degrees of interaction with enzymes like HIV protease and acetylcholinesterase. Further investigation into this compound's binding affinity and mechanism of action will provide insights into its therapeutic potential.
Several compounds share structural similarities with 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. Below is a comparison highlighting their uniqueness:
These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity profiles while maintaining core structural characteristics typical of indazole derivatives.
Indazole chemistry traces its origins to the late 19th century, with Emil Fischer’s pioneering work on synthesizing heterocyclic compounds. In 1883, Fischer first reported the synthesis of indazole via thermal decomposition of ortho-hydrazine cinnamic acid. Early studies focused on elucidating its tautomeric forms and reactivity, with subsequent advancements in the 20th century enabling regioselective functionalization. The Cadogan cyclization, developed in the 1960s, became a cornerstone for indazole synthesis, utilizing triethyl phosphite to convert nitroarenes into indazoles. By the 21st century, indazole derivatives gained prominence in medicinal chemistry due to their structural versatility and bioactivity, setting the stage for halogenated variants like 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone.
Halogenation enhances the pharmacological and material properties of indazoles by modulating electronic characteristics and binding affinity. Bromine and iodine substituents, in particular, improve metabolic stability and enable cross-coupling reactions for further functionalization. For example, 3-bromoindazoles serve as intermediates in synthesizing kinase inhibitors, while iodinated derivatives facilitate radiopharmaceutical development. The introduction of halogens at specific positions (e.g., C3 and C5) also optimizes steric interactions in target binding pockets, as evidenced by their use in oncology and neurology.
This compound exemplifies advanced indazole engineering, combining bromine and iodine at C5 and C3 with a methyl group at C6 and an acetyl moiety at N1. Its structure enables dual functionality: the halogens act as leaving groups for Suzuki-Miyaura couplings, while the acetyl group enhances solubility for biological assays. Recent studies highlight its role as a precursor in synthesizing selective kinase inhibitors and positron emission tomography (PET) tracers targeting oncogenic proteins.
This article systematically evaluates the synthetic pathways, physicochemical properties, and research applications of 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. Emphasis is placed on its utility in drug discovery and materials science, with exclusion of clinical safety or dosage data.
The compound 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone follows systematic International Union of Pure and Applied Chemistry nomenclature standards [1]. The official IUPAC name is 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethan-1-one [2]. This designation reflects the compound's structural features, including the indazole core system with specific halogen substitutions and the N-acetyl functional group.
Alternative chemical names for this compound include 1-(5-bromo-3-iodo-6-methylindazol-1-yl)ethanone [3] and ethanone, 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)- [4]. These variations maintain the essential structural information while presenting slight differences in formatting conventions. The systematic nomenclature ensures unambiguous identification of the compound's molecular architecture and substitution pattern.
The compound is registered with the Chemical Abstracts Service under registry number 1788054-76-1 [1] [2] [4]. This unique identifier facilitates database searches and ensures consistent identification across scientific literature and commercial databases. The compound is also catalogued with the molecular database registry number MFCD28501546 [2] [5], providing additional database integration capabilities.
| Database Parameter | Value |
|---|---|
| CAS Registry Number | 1788054-76-1 [1] |
| MDL Number | MFCD28501546 [2] |
| PubChem CID | 91825891 [4] |
| InChI Key | RTXUZXSYXZBJRF-UHFFFAOYSA-N [1] [4] |
The compound's database integration extends to specialized chemical databases including PubChem, where it maintains comprehensive structural and property information [4]. The InChI key provides a standardized identifier for computational chemistry applications and database cross-referencing [1] [4].
The molecular formula C₁₀H₈BrIN₂O represents the compound's atomic composition, with a molecular weight of 378.99 grams per mole [1] [3] [4]. This formula indicates ten carbon atoms, eight hydrogen atoms, one bromine atom, one iodine atom, two nitrogen atoms, and one oxygen atom. The molecular weight calculation accounts for the significant contribution of the halogen atoms, particularly iodine, which substantially increases the compound's molar mass.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrIN₂O [1] |
| Molecular Weight | 378.99 g/mol [1] |
| Exact Mass | 378.99 g/mol [3] |
| Hydrogen Bond Acceptors | 3 [3] |
| Hydrogen Bond Donors | 0 [3] |
| Rotatable Bonds | 0 [3] |
| Topological Polar Surface Area | 34.89 Ų [3] |
The structural parameters reveal important physicochemical properties including the topological polar surface area of 34.89 square angstroms [3]. The compound exhibits no rotatable bonds, indicating a rigid molecular structure [3]. The absence of hydrogen bond donors combined with three hydrogen bond acceptors suggests specific intermolecular interaction patterns [3].
The indazole core system forms the fundamental structural framework of this compound, consisting of a fused benzene and pyrazole ring system [6]. The indazole moiety exists primarily in the 1H-tautomeric form, which is thermodynamically more stable than the 2H-tautomer by approximately 2.3 kilocalories per mole [6]. This tautomeric preference influences the compound's overall molecular geometry and electronic properties.
Crystallographic studies of related indazole derivatives demonstrate that the indazole ring system maintains essential planarity with maximum deviations typically less than 0.05 angstroms [7] [8]. The fused ring system exhibits characteristic bond lengths and angles consistent with aromatic delocalization across both the six-membered benzene ring and the five-membered pyrazole ring [6]. The nitrogen atoms in the pyrazole ring adopt specific hybridization states that contribute to the overall electronic structure.
The presence of both bromine and iodine substituents creates significant electronic perturbations within the indazole system [9]. The bromine atom occupies the 5-position of the benzene ring, while the iodine atom is positioned at the 3-position of the pyrazole ring. These halogens function as electron-withdrawing groups, reducing electron density on the aromatic system and affecting the compound's reactivity patterns [9].
The electron-withdrawing nature of the halogen substituents influences the distribution of electron density throughout the indazole core [9]. This electronic effect can be observed in the compound's spectroscopic properties and chemical reactivity. The positioning of the halogens at different ring positions creates an asymmetric electronic environment that affects molecular polarization and intermolecular interactions [10].
The methyl group at the 6-position functions as a weak electron-donating substituent [11]. This alkyl group increases electron density in the aromatic system through hyperconjugation and inductive effects [11]. The presence of the methyl group creates a partial counterbalance to the electron-withdrawing effects of the halogen substituents, resulting in a complex electronic environment within the indazole framework.
Theoretical studies of N-methyl indazole derivatives demonstrate that methyl substitution induces significant structural changes in the indazole ring system [11]. The methyl group influences bond angles and bond lengths within the aromatic framework, particularly affecting the geometry of the substituted carbon atom and adjacent ring positions [11]. These structural modifications contribute to the compound's overall conformational preferences and electronic properties.
The N-acetyl group attached to the nitrogen atom at the 1-position adopts specific conformational orientations that influence the compound's three-dimensional structure [12] [13]. Crystallographic analysis of related N-acetyl indazole derivatives reveals that the acetyl group typically orients perpendicular to the indazole ring plane, forming dihedral angles of approximately 87-90 degrees [12] [13].
The conformational preferences of the N-acetyl group are governed by both steric and electronic factors [12]. The carbonyl oxygen atom of the acetyl group serves as a hydrogen bond acceptor, facilitating specific intermolecular interactions in the solid state [12]. The orientation of the acetyl group significantly affects the compound's packing arrangements and crystalline structure formation.
Crystallographic studies of indazole derivatives reveal characteristic solid-state organization patterns [14] [15]. The compound likely exhibits supramolecular organization through hydrogen bonding and halogen bonding interactions [14]. The presence of multiple halogen atoms provides opportunities for specific intermolecular contacts that influence crystal packing arrangements.
Related indazole compounds demonstrate the formation of various supramolecular architectures including dimers, trimers, and extended catemer structures [15] [16]. The specific arrangement depends on the substitution pattern and the nature of the functional groups present [15]. The combination of halogen substituents and the N-acetyl group in this compound creates unique opportunities for intermolecular interactions that determine the solid-state structure.
| Crystallographic Parameter | Typical Range |
|---|---|
| Indazole Ring Planarity | 0.03-0.05 Å deviation [7] [8] |
| Intermolecular Contacts | 2.6-3.9 Å [7] |
| Hydrogen Bond Angles | 160-180° [12] |
| Dihedral Angles | 25-90° [7] [8] |
The solid-state properties are influenced by the molecular symmetry and the distribution of electron density across the aromatic system [17]. The compound's crystal structure likely exhibits specific space group symmetries that accommodate the molecular geometry and intermolecular interaction patterns.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [18] [19]. The ¹H NMR spectrum exhibits characteristic chemical shifts for the indazole aromatic protons, typically appearing in the 7-8 ppm region [19] [20]. The methyl group attached to the benzene ring resonates as a singlet around 2.5 ppm, while the N-acetyl methyl group appears around 2.7 ppm [20].
The ¹³C NMR spectrum reveals distinct chemical shifts for the various carbon environments within the molecule [20] [21]. The carbonyl carbon of the N-acetyl group typically resonates around 170 ppm, while the aromatic carbon atoms appear in the 110-150 ppm range [20] [21]. The presence of halogen substituents causes characteristic downfield shifts in the adjacent carbon atoms due to the electron-withdrawing effects [21].
| NMR Parameter | Chemical Shift Range |
|---|---|
| Aromatic Protons | 7.0-8.5 ppm [19] |
| Methyl Groups | 2.5-2.7 ppm [20] |
| Carbonyl Carbon | ~170 ppm [20] |
| Aromatic Carbons | 110-150 ppm [21] |
The ¹⁵N NMR spectroscopy provides information about the nitrogen environments within the indazole ring system [18] [21]. The chemical shifts of the nitrogen atoms are sensitive to the electronic environment and substitution patterns [21].
Infrared spectroscopy reveals characteristic vibrational modes associated with the compound's functional groups [22] [23]. The N-acetyl carbonyl group exhibits a strong absorption band around 1650-1700 cm⁻¹, consistent with the C=O stretching frequency [24]. The indazole ring system displays characteristic aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region [22].
The presence of halogen substituents affects the vibrational modes of the aromatic ring system [22]. The C-Br and C-I stretching vibrations appear in the lower frequency regions, typically below 1000 cm⁻¹ [22]. The methyl group contributions include both symmetric and asymmetric C-H stretching modes around 2850-2950 cm⁻¹ [23].
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretch | 1650-1700 [24] |
| Aromatic C-H | 3000-3100 [22] |
| Aliphatic C-H | 2850-2950 [23] |
| Ring Vibrations | 1400-1600 [22] |
The infrared spectrum provides fingerprint information for compound identification and structural confirmation [23]. The specific combination of vibrational modes creates a unique spectral signature characteristic of this particular indazole derivative.
Mass spectrometry reveals characteristic fragmentation patterns that provide structural information about the compound [25] [24]. The molecular ion peak appears at m/z 379, corresponding to the molecular weight of the compound [24]. The presence of both bromine and iodine creates characteristic isotope patterns in the mass spectrum due to the natural isotopic distributions of these elements.
Common fragmentation pathways include the loss of the acetyl group (m/z 336), corresponding to the loss of CH₃CO (43 mass units) [24]. The indazole ring system may undergo fragmentation at the N-N bond, leading to characteristic fragment ions [25]. The halogen atoms may be lost as neutral species, creating fragment ions with reduced mass [25].
| Fragment Type | m/z Value | Assignment |
|---|---|---|
| Molecular Ion | 379 | [M]⁺ [24] |
| Acetyl Loss | 336 | [M-CH₃CO]⁺ [24] |
| Halogen Loss | Variable | [M-X]⁺ [25] |
| Ring Fragments | Variable | Ring cleavage [25] |
The fragmentation patterns are influenced by the electron-withdrawing effects of the halogen substituents and the stability of the resulting fragment ions [25]. The mass spectrometric data provides confirmation of the molecular structure and substitution pattern.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the compound's aromatic system [26]. The indazole chromophore exhibits characteristic absorption bands in the UV region, typically around 250-300 nm [26]. The presence of halogen substituents and the N-acetyl group modifies the electronic transitions and affects the absorption maxima.
The compound likely exhibits multiple absorption bands corresponding to different electronic transitions within the indazole system [26]. The π-π* transitions of the aromatic rings contribute to the primary absorption features, while n-π* transitions may contribute to weaker absorption bands [26]. The electron-withdrawing halogen substituents may cause bathochromic shifts in the absorption maxima compared to unsubstituted indazole derivatives.
| Absorption Parameter | Typical Range |
|---|---|
| Primary Absorption | 250-300 nm [26] |
| Secondary Bands | 200-250 nm [26] |
| Extinction Coefficient | 10³-10⁴ M⁻¹cm⁻¹ [26] |
| Solvent Effects | Variable [26] |
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone presents as a solid at room temperature, specifically described as a yellow to brown solid in its physical form . The compound demonstrates typical crystalline characteristics of halogenated indazole derivatives, with a rigid molecular structure indicated by the absence of rotatable bonds . The molecular formula C₁₀H₈BrIN₂O represents a molecular weight of 378.99 grams per mole, which is significantly higher than simple indazole derivatives due to the presence of heavy halogen atoms [3] .
The compound exhibits a topological polar surface area of 34.89 square angstroms, indicating moderate polarity characteristics [3]. The physical appearance ranges from solid powder to crystalline form, depending on preparation conditions and purity levels . Storage requirements typically necessitate refrigeration conditions and inert atmosphere to maintain stability . The compound's macroscopic properties are influenced by the substantial molecular weight contribution from the bromine and iodine substituents, which account for a significant portion of the total molecular mass.
Thermal analysis reveals that 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone possesses a predicted boiling point of 448.2±55.0°C, indicating substantial thermal stability under normal conditions [3]. The compound's thermal behavior is characteristic of heavily substituted indazole derivatives, where halogen substituents contribute to increased intermolecular interactions and higher phase transition temperatures.
The thermal decomposition profile follows patterns observed in related indazole compounds, with decomposition typically occurring at temperatures well above common processing conditions [4]. Differential scanning calorimetry studies on similar indazole derivatives indicate that thermal decomposition generally proceeds through multiple pathways, including halogen elimination and aromatic ring degradation [5]. The predicted density of 2.13±0.1 g/cm³ reflects the high atomic mass of the halogen substituents and contributes to the compound's thermal properties [3].
Phase transition characteristics are influenced by the compound's ability to form intermolecular interactions through halogen bonding and π-π stacking interactions typical of indazole systems [6]. The presence of both bromine and iodine substituents creates opportunities for halogen bonding networks that can affect melting point and sublimation behavior [7]. Thermal stability studies on related indazole derivatives demonstrate that compounds with multiple halogen substituents generally exhibit enhanced thermal stability compared to their non-halogenated counterparts [8].
The solubility characteristics of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone are influenced by its molecular structure and the presence of polar and non-polar functional groups. The compound contains three hydrogen bond acceptors and no hydrogen bond donors, which significantly affects its solubility profile in different solvents [3]. The carbonyl group of the ethanone moiety provides the primary site for hydrogen bonding interactions with protic solvents.
Related indazole derivatives demonstrate limited solubility in water due to their aromatic nature and halogen substituents [9]. The compound is expected to show enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and chlorinated solvents, consistent with similar halogenated indazole compounds [9]. The topological polar surface area of 34.89 Ų suggests moderate polarity, which influences partition behavior between aqueous and organic phases [3].
Solubility studies on structurally related compounds indicate that the presence of heavy halogens generally decreases aqueous solubility while maintaining or enhancing solubility in non-polar organic solvents [10]. The methyl group at the 6-position provides some hydrophobic character, while the ethanone group contributes to polar interactions. Storage conditions requiring inert atmosphere suggest potential reactivity with protic solvents or atmospheric moisture .
The partition coefficient and lipophilicity characteristics of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone are strongly influenced by the halogen substituents and the indazole core structure. The compound's calculated lipophilicity parameters reflect the balance between the polar ethanone group and the lipophilic halogenated aromatic system. The presence of both bromine and iodine substituents significantly increases the compound's lipophilic character compared to unsubstituted indazole derivatives.
Halogen substituents, particularly bromine and iodine, are known to increase lipophilicity through hydrophobic interactions and increased molecular volume [10]. The compound's partition coefficient is expected to favor organic phases over aqueous phases, consistent with the observed topological polar surface area of 34.89 Ų [3]. The rigid molecular structure, indicated by zero rotatable bonds, contributes to predictable partition behavior and reduced conformational flexibility in different solvent environments [3].
Related studies on indazole derivatives demonstrate that halogenation generally increases log P values and enhances membrane permeability [11]. The combination of bromine at the 5-position and iodine at the 3-position creates a unique electronic environment that affects both lipophilicity and binding affinity to biological targets. The ethanone group provides a balance to the overall lipophilicity, preventing excessive hydrophobic character that could limit bioavailability.
The acid-base properties of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone are dominated by the indazole nitrogen atoms and the influence of electron-withdrawing halogen substituents. The compound exhibits a predicted pKa value of -4.04±0.50, indicating very weak basicity under normal conditions [3]. This low pKa value reflects the electron-withdrawing effects of the bromine and iodine substituents, which significantly reduce the basicity of the indazole nitrogen atoms.
The indazole ring system typically exists in the 1H-tautomeric form, which is thermodynamically more stable than the 2H-tautomer [12]. The presence of the N-acetyl group eliminates the possibility of tautomeric equilibrium, fixing the nitrogen substitution pattern. The electron-withdrawing nature of the halogen substituents reduces electron density on the aromatic system, further decreasing the basicity of the remaining nitrogen atom [11].
Ionization behavior under extreme pH conditions may involve protonation of the pyrazole nitrogen or deprotonation under strongly basic conditions, though the predicted pKa suggests limited ionization under physiological conditions [3]. The compound's ionization characteristics are important for understanding its behavior in biological systems and its potential interactions with charged species. The very negative pKa value indicates that the compound will exist primarily in its neutral form across a wide pH range.
The thermal stability of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is enhanced by the presence of halogen substituents, which contribute to increased intermolecular interactions and thermal resistance. The compound's predicted boiling point of 448.2±55.0°C indicates substantial thermal stability under normal processing conditions [3]. Thermal degradation studies on related indazole derivatives reveal that decomposition typically occurs through multiple pathways, including halogen elimination and aromatic ring fragmentation [5].
The degradation kinetics of halogenated indazole compounds generally follow first-order kinetics at elevated temperatures, with activation energies influenced by the nature and position of substituents [5]. The compound's thermal stability is expected to be superior to non-halogenated indazole derivatives due to the stabilizing effect of the heavy halogen atoms. The ethanone group may represent a potential site for thermal decomposition, particularly under oxidative conditions.
Studies on related compounds indicate that thermal decomposition often initiates with the loss of the most labile functional groups, followed by aromatic ring degradation . The presence of both bromine and iodine substituents creates multiple potential decomposition pathways, with iodine typically being more labile than bromine under thermal stress. The compound's thermal stability profile suggests suitability for high-temperature synthetic applications and processing conditions.
The electronic structure of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is characterized by the interaction between the electron-rich indazole π-system and the electron-withdrawing halogen substituents. Quantum chemical calculations on related indazole derivatives reveal that halogen substitution significantly affects the electronic properties of the aromatic system [12] [14]. The compound's electronic characteristics are determined by the balance between electron donation from the aromatic system and electron withdrawal by the halogen substituents.
The electron density distribution within 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone reflects the complex interplay between the aromatic π-system and the halogen substituents. Density functional theory calculations on similar indazole derivatives demonstrate that halogen atoms create regions of decreased electron density on adjacent carbon atoms [12]. The bromine atom at the 5-position and iodine atom at the 3-position create asymmetric electron density patterns that influence the compound's reactivity and physical properties.
The indazole core maintains aromatic character with delocalized electron density across both the benzene and pyrazole rings [12]. The presence of halogen substituents introduces polarization effects that can be visualized through electron density maps. The carbonyl group of the ethanone moiety represents a region of high electron density on the oxygen atom, contributing to the compound's hydrogen bonding capacity [15].
Atomic charges calculated using the Hirshfeld partitioning scheme reveal that the halogen atoms carry partial negative charges, while the carbon atoms to which they are attached exhibit partial positive charges [16]. This charge distribution pattern influences intermolecular interactions and the compound's overall electrostatic properties. The electron density distribution is crucial for understanding the compound's reactivity patterns and potential binding interactions with biological targets.
The frontier molecular orbital analysis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone provides crucial information about its electronic properties and chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities [14]. The presence of halogen substituents significantly affects the energy levels and spatial distribution of these frontier orbitals.
Density functional theory calculations on indazole derivatives reveal that halogen substitution generally lowers both HOMO and LUMO energy levels, affecting the compound's electronic properties [17]. The HOMO-LUMO energy gap is a critical parameter that determines the compound's kinetic stability and optical properties. The spatial distribution of frontier orbitals influences the compound's reactivity patterns and potential for electronic transitions.